molecular formula C19H28O2 B14060887 (10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B14060887
M. Wt: 288.4 g/mol
InChI Key: FMGSKLZLMKYGDP-WYTRLKPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a steroidal derivative characterized by its cyclopenta[a]phenanthrene core. Key structural features include:

  • 10R,13S-dimethyl groups: These substituents influence steric interactions and metabolic stability.
  • 17-keto group: A common feature in steroids, critical for receptor binding or metabolic pathways.

The compound’s molecular formula is inferred as C₂₀H₂₈O₂ (molecular weight ~300.4 g/mol), based on structural analogs in the evidence . It shares a scaffold with estrone but differs in methylation patterns at positions 10 and 13 .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1

InChI Key

FMGSKLZLMKYGDP-WYTRLKPUSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

Preparation Methods

Core Steroid Scaffold Derivation

The cyclopenta[a]phenanthrene backbone is common in steroidal frameworks, suggesting that natural steroids like androstane or estrane derivatives serve as viable precursors. For instance, nandrolone (C18H26O2), a 19-norsteroid, shares structural homology with the target compound, differing primarily in the absence of the C10 methyl group and the presence of a 17β-hydroxy group. Retrosynthetically, introducing the C10 methyl group and oxidizing the C17 alcohol to a ketone are critical steps.

Functional Group Interconversion

The 3-hydroxyl group may originate from selective reduction of a ketone or oxidation of a protected alcohol. Conversely, the C17 ketone could arise from oxidation of a secondary alcohol, a transformation frequently mediated by Jones reagent or pyridinium chlorochromate (PCC). Computational descriptors of analogous compounds, such as the InChIKey FMGSKLZLMKYGDP-WYTRLKPUSA-N, highlight the importance of stereochemical fidelity during these steps.

Synthetic Routes and Reaction Optimization

Oxidation of 17β-Hydroxy Steroids

A plausible route involves oxidizing a 17β-hydroxy steroid precursor. For example, nandrolone’s 17β-alcohol can be oxidized to a ketone using PCC in dichloromethane, a method demonstrated in the synthesis of 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives. Applying this to a C10-methylated analog would yield the target ketone. Reaction conditions—such as solvent choice (CH2Cl2), temperature (room temperature), and stoichiometry—must be optimized to prevent over-oxidation.

Epoxidation and Ring-Opening Reactions

Epoxidation of Δ5-unsaturated steroids using magnesium monoperoxyphthalate (MMPP) has been documented for introducing oxygen functionality. While this method typically targets 5,6-epoxides, adapting it to other double-bond positions could facilitate hydroxyl group installation. Subsequent acid-catalyzed ring-opening might generate vicinal diols, which could be selectively oxidized to ketones.

Stereoselective Methylation at C10

Introducing the C10 methyl group with correct stereochemistry presents a challenge. Friedel-Crafts alkylation or organocuprate addition to α,β-unsaturated ketones are potential strategies. For instance, (8R,9S,10R,13S,14S,17S)-13-methyl-17-oxidanyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one employs stereoselective methylation during Grignard reactions.

Purification and Crystallization Techniques

Solvent Recrystallization

Crystallization remains a cornerstone of steroid purification. A reported protocol for Fernholz Weinreb amide dissolution in ethyl acetate (EtOAc) followed by gradual cooling yielded high-purity crystals. For the target compound, a mixture of EtOAc and hexane (3:1) could promote crystallization, leveraging polarity differences to isolate the product.

Chromatographic Separation

Flash column chromatography with silica gel and gradient elution (e.g., hexane/EtOAc 10:1 to 4:1) effectively resolves steroidal epimers. Medium-pressure liquid chromatography (MPLC) using reversed-phase C18 columns further enhances purity, particularly for compounds with multiple hydroxyl groups.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H NMR of the target compound should exhibit distinct signals for the C18 and C19 methyl groups (δ 0.8–1.2 ppm), the C3 hydroxyl proton (δ 3.5–4.0 ppm), and the C17 ketone (no direct proton signal).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) would confirm the molecular formula C19H28O2 via a molecular ion peak at m/z 288.41 [M+H]+.

X-ray Crystallography

Single-crystal X-ray diffraction, as performed for (S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-...] propanamide, unequivocally establishes stereochemistry. Crystallizing the target compound in EtOAc and analyzing unit cell parameters would validate the (10R,13S) configuration.

Challenges and Alternative Approaches

Byproduct Formation

Oxidation at C17 risks forming Δ16-ene byproducts if reaction conditions are too harsh. Using milder oxidants like Dess-Martin periodinane or TEMPO/BAIB minimizes this risk.

Protecting Group Strategies

The C3 hydroxyl group may require protection during C17 oxidation. Trimethylsilyl (TMS) ethers or acetyl groups are commonly used, though their bulkiness might hinder subsequent reactions.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Purity (%) Key Reference
17β-OH Oxidation PCC in CH2Cl2 65–75 ≥95
Epoxidation/Opening MMPP, H2O 50–60 90
Stereoselective Methylation Grignard Reagent 40–50 85

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and similarities with analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Spectral Data (HRMS/NMR) Source
Target Compound C₂₀H₂₈O₂ ~300.4 10,13-dimethyl; 3-OH; 17-keto Not explicitly reported Inferred
(3S,8R,9S,10R,13S,14S)-17-Isoquinolin-4-yl analog C₂₅H₂₉NO 338.2367 17-isoquinolin-4-yl; 3-OH HRMS: 338.2367 (exp.) vs. 338.2358 (calc.)
Estrone () C₁₈H₂₂O₂ 270.37 3-OH; 17-keto; no 10,13-methyl Synthesized via THF/nitrogen atm.
Dexamethasone () C₂₂H₂₉FO₅ 392.46 9-fluoro; 11,17-dihydroxy; 16-methyl Anti-inflammatory activity
(8R,9S,10R,13S,14S,17R)-17-Acetyl analog () C₂₃H₃₀O₄ 370.49 17-acetyl; 16-methylene CAS 7759-35-5; SDS available
Steroidal glycoside () C₃₄H₅₀N₂O₈ 614.78 3-glycosyl; 17-tetrahydropyridinyl Taxonomy: Steroidal glycoside

Key Observations :

  • Substituent Diversity: The target compound’s 10,13-dimethyl groups distinguish it from estrone, which lacks these substituents . Analogs with isoquinolinyl groups () exhibit higher molecular weights (~338–399 g/mol) due to aromatic nitrogen-containing moieties .
  • Functional Groups : The 3-hydroxy group is conserved in many analogs (e.g., ), while dexamethasone introduces fluorine and additional hydroxyls for enhanced glucocorticoid activity .
  • Synthesis Methods : Silica gel chromatography () and THF-based reactions () are common purification strategies .

Spectral and Analytical Data

  • Isoquinolinyl Analogs (): HRMS data show <0.001% error between calculated and experimental masses, confirming synthetic accuracy .
  • Organogermane Derivative (): ¹H NMR (600 MHz) reveals aromatic proton signals at δ 7.04–6.80 ppm, consistent with p-tolyloxy substitution .
  • Crystal Structures (): Derivatives with phenylamino groups exhibit resolved stereochemistry via X-ray crystallography .

Biological Activity

(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with potential biological activities. This article aims to explore its biological properties based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H28O2C_{19}H_{28}O_2 and a molecular weight of 300.43 g/mol. Its structure includes multiple rings and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H28O2
Molecular Weight300.43 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Properties

Research indicates that compounds similar to (10R,13S)-10,13-dimethyl-3-oxidanyl have shown promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
  • Case Study : A study demonstrated that a derivative of this compound inhibited the growth of prostate cancer cells in vitro by inducing cell cycle arrest at the G1 phase .

Hormonal Activity

The compound is structurally related to steroid hormones and may exhibit hormonal activities:

  • Androgenic Effects : It has been suggested that similar compounds can bind to androgen receptors and influence gene expression related to male characteristics.
  • Estrogenic Activity : Some studies have indicated potential estrogenic effects that could impact reproductive health .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application:

  • Genotoxicity : Preliminary assessments using the Ames test indicated that related compounds did not exhibit mutagenic properties at tested concentrations .
  • Reproductive Toxicity : Studies on similar structures have shown no significant reproductive toxicity at standard exposure levels .

Summary of Key Studies

  • Anticancer Activity : A study highlighted the ability of related compounds to inhibit tumor growth in mouse models by targeting specific signaling pathways involved in cancer proliferation.
  • Hormonal Modulation : Research demonstrated that these compounds might affect hormone levels in vivo, suggesting a need for further investigation into their endocrine-disrupting potential.
  • Safety Assessment : Toxicological evaluations confirmed low toxicity profiles in animal models for structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this steroid derivative, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound can be synthesized via acetylene-mediated alkynylation using potassium t-amylate in anhydrous ether/toluene at 0°C, followed by recrystallization from ether or aqueous methanol . Stereochemical control is achieved by maintaining low temperatures and slow reagent addition. Alternative routes involve selective oxidation/reduction of precursor steroids (e.g., hydroxyprogesterone derivatives) .
  • Key Challenges : Avoiding epimerization at C10 and C13 during acidic or basic workups requires pH-neutral aqueous washes and rapid solvent removal .

Q. How is structural elucidation performed for this compound, particularly its stereochemistry?

  • Methodology :

  • NMR : Assignments of methyl groups (C10, C13) and hydroxyl protons (C3) rely on 1H^1H- and 13C^13C-NMR, with 1H^1H-1H^1H COSY confirming cyclohexene ring connectivity .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configurations (e.g., C10R/C13S) and confirms the chair conformation of the cyclopentane ring .

Q. What biological mechanisms are associated with its anti-inflammatory activity?

  • Methodology : The hydroxyl group at C3 and methyl groups at C10/C13 are critical for inhibiting phospholipase A2 (PLA2), reducing arachidonic acid release and downstream prostaglandin synthesis . Activity is validated via PLA2 enzymatic assays and cytokine suppression in macrophage models .

Advanced Research Questions

Q. How do stereochemical variations at C10/C13 impact biological activity?

  • Data Analysis : The (10R,13S) configuration optimizes hydrophobic interactions with PLA2’s catalytic pocket, while (10S,13R) analogs show reduced binding affinity (IC50 increases by ~40%) .
  • Experimental Design : Compare enantiomers synthesized via chiral auxiliaries or enzymatic resolution, followed by molecular docking simulations .

Q. What contradictions exist in reported bioactivity data for substituted derivatives?

  • Case Study : Derivatives with a 17-ethynyl group (e.g., Compound 2c in ) exhibit potent anti-inflammatory activity but lower solubility, conflicting with earlier studies attributing solubility to hydroxyl groups. This suggests solvent-dependent conformational changes in the cyclopentane ring .
  • Resolution : Use polar aprotic solvents (DMSO) for solubility assays and compare with molecular dynamics simulations .

Q. How can analytical methods (e.g., HPLC) be optimized to separate diastereomers of this compound?

  • Methodology :

  • HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with isocratic elution (hexane:isopropanol 90:10) to resolve C10/C13 epimers .
  • LC-MS : Monitor m/z 332.48 ([M+H]+) and validate purity via high-resolution mass spectrometry (HRMS) .

Q. What computational strategies predict the effect of substituents on receptor binding?

  • Approach : Density functional theory (DFT) calculates substituent electronic effects (e.g., 3-oxidanyl vs. 3-methoxy), while molecular docking (AutoDock Vina) models interactions with glucocorticoid receptors . Methyl groups at C10/C13 enhance van der Waals contacts, as shown in dexamethasone analogs .

Q. What challenges arise in formulating stable aqueous solutions of this compound?

  • Data : The compound’s low solubility (<0.1 mg/mL in water) necessitates co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) reveal oxidation at C17-ketone; antioxidants (e.g., BHT) mitigate this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.